Cas no 1224869-02-6 ((1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetic acid)

(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid is a sulfone derivative featuring a tetrahydrothiopyran ring system with a carboxylate functional group. This compound is of interest in synthetic and medicinal chemistry due to its versatile reactivity, particularly as a building block for the development of pharmacologically active molecules. The sulfone moiety enhances stability and influences electronic properties, while the acetic acid side chain provides a handle for further derivatization. Its rigid cyclic structure contributes to stereochemical control in reactions, making it valuable for designing chiral intermediates. Applications include its use in peptide mimetics, enzyme inhibitors, and other bioactive compounds requiring precise structural motifs. The compound is typically handled under standard laboratory conditions.
(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetic acid structure
1224869-02-6 structure
Product name:(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetic acid
CAS No:1224869-02-6
MF:C7H12O4S
MW:192.232781410217
MDL:MFCD11045819
CID:1088134
PubChem ID:51072218

(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid
    • (1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid
    • (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid(SALTDATA: FREE)
    • 2-(1,1-dioxothian-4-yl)acetic acid
    • (1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetic acid
    • MDL: MFCD11045819
    • Inchi: InChI=1S/C7H12O4S/c8-7(9)5-6-1-3-12(10,11)4-2-6/h6H,1-5H2,(H,8,9)
    • InChI Key: ZNKGPJTYNUEAKE-UHFFFAOYSA-N
    • SMILES: C1CS(=O)(=O)CCC1CC(=O)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2

(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1124313-5g
2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid
1224869-02-6 97%
5g
¥9079.00 2024-08-09
Enamine
EN300-250120-1.0g
2-(1,1-dioxo-1lambda6-thian-4-yl)acetic acid
1224869-02-6 95.0%
1.0g
$320.0 2025-03-21
Enamine
EN300-250120-2.5g
2-(1,1-dioxo-1lambda6-thian-4-yl)acetic acid
1224869-02-6 95.0%
2.5g
$564.0 2025-03-21
Enamine
EN300-250120-0.5g
2-(1,1-dioxo-1lambda6-thian-4-yl)acetic acid
1224869-02-6 95.0%
0.5g
$250.0 2025-03-21
OTAVAchemicals
2244430-50MG
2-(1,1-dioxo-1??-thian-4-yl)acetic acid
1224869-02-6 95%
50MG
$124 2023-06-25
TRC
D487163-100mg
(1,1-Dioxidotetrahydro-2h-thiopyran-4-yl)acetic Acid
1224869-02-6
100mg
$ 160.00 2022-06-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05296-5G
(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetic acid
1224869-02-6 97%
5g
¥ 6,402.00 2023-03-10
Enamine
EN300-250120-5.0g
2-(1,1-dioxo-1lambda6-thian-4-yl)acetic acid
1224869-02-6 95.0%
5.0g
$970.0 2025-03-21
Enamine
EN300-250120-10.0g
2-(1,1-dioxo-1lambda6-thian-4-yl)acetic acid
1224869-02-6 95.0%
10.0g
$1697.0 2025-03-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05296-1G
(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetic acid
1224869-02-6 97%
1g
¥ 2,112.00 2023-03-10

Additional information on (1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetic acid

Introduction to (1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)acetic Acid (CAS No. 1224869-02-6)

(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetic acid, identified by its CAS number 1224869-02-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thiopyran class, a heterocyclic structure characterized by a sulfur atom integrated into a six-membered ring alongside oxygen and carbon atoms. The presence of both oxygen and sulfur atoms in its molecular framework imparts unique chemical properties, making it a versatile intermediate in the synthesis of more complex molecules.

The< strong>acetic acid moiety attached to the thiopyran ring introduces a carboxylic acid functional group, which is pivotal for further chemical modifications and biological interactions. This structural feature enhances the compound's reactivity, enabling its use in various synthetic pathways. In recent years, there has been a growing interest in thiopyran derivatives due to their potential applications in medicinal chemistry, particularly as scaffolds for drug development.

One of the most compelling aspects of< strong>(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetic acid is its role as a precursor in the synthesis of biologically active compounds. Researchers have leveraged its structural motif to develop molecules with therapeutic potential. For instance, studies have demonstrated its utility in constructing analogs of natural products with known pharmacological effects. The< strong>tetrahydrothiopyran core is particularly intriguing because it can be modified to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties.

The< strong>dioxidotetrahydro portion of the molecule contributes to its stability while maintaining sufficient flexibility for functionalization. This balance is crucial for pharmaceutical applications, where both stability and reactivity need to be carefully managed. The carboxylic acid group further enhances its utility by allowing for amide bond formation, which is a common strategy in drug design to improve solubility and bioavailability.

In recent years, advancements in synthetic methodologies have enabled more efficient preparation of< strong>(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetic acid. Techniques such as transition metal-catalyzed cross-coupling reactions and organometallic chemistry have streamlined its synthesis, making it more accessible for large-scale applications. These improvements have not only reduced production costs but also opened new avenues for exploring its derivatives.

The pharmacological potential of this compound has been explored through various preclinical studies. Researchers have investigated its interactions with biological targets such as enzymes and receptors. Preliminary findings suggest that derivatives of< strong>(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetic acid may exhibit promising activity against certain diseases. For example, modifications to the thiopyran ring have led to compounds with enhanced binding affinity to specific therapeutic targets.

The< strong>acetic acid moiety also plays a role in modulating the pharmacokinetic properties of derived molecules. Its presence can influence absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical factors in drug development. By optimizing the substitution patterns on the thiopyran ring and leveraging the carboxylic acid functionality, chemists can fine-tune these properties to meet pharmaceutical requirements.

The synthesis of< strong>(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetic acid involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps often include cyclization reactions to form the thiopyran core followed by functional group interconversions to introduce the acetic acid moiety. The use of protecting groups and selective deprotection strategies ensures high yields and purity.

In conclusion,< strong>(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetic acid (CAS No. 1224869-02-6) represents a significant advancement in pharmaceutical chemistry due to its versatile structure and potential therapeutic applications. Its unique combination of reactivity and stability makes it an invaluable building block for drug discovery efforts. As research continues to uncover new synthetic pathways and biological functions associated with thiopyran derivatives, this compound is poised to play an increasingly important role in the development of novel therapeutics.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1224869-02-6)(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetic acid
A891121
Purity:99%
Quantity:25g
Price ($):3037.0